molecular formula C12H12N4O3 B11515553 N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide CAS No. 303066-06-0

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

Cat. No.: B11515553
CAS No.: 303066-06-0
M. Wt: 260.25 g/mol
InChI Key: PMZWPKTWPDQGSE-UHFFFAOYSA-N
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Description

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group, a methyl group, a nitro group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 1-methylpyrazole to form 1-methyl-4-nitropyrazole. This nitration can be achieved using a mixture of nitric acid and sulfuric acid under controlled conditions . The resulting nitropyrazole is then subjected to benzylation using benzyl chloride in the presence of a base such as potassium carbonate . Finally, the carboxamide group is introduced through a reaction with an appropriate amine, such as benzylamine, under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Continuous-flow nitration and subsequent reactions can be optimized to achieve high purity and productivity . The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: Formation of N-benzyl-1-methyl-4-aminopyrazole-3-carboxamide.

    Substitution: Formation of various substituted pyrazole derivatives.

    Hydrolysis: Formation of 1-methyl-4-nitropyrazole-3-carboxylic acid and benzylamine.

Mechanism of Action

The mechanism of action of N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets. In antifungal applications, the compound inhibits succinate dehydrogenase (SDH) by binding to its active site, disrupting the fungal cell’s energy production . This inhibition leads to the accumulation of succinate and a decrease in cellular ATP levels, ultimately causing cell death.

Comparison with Similar Compounds

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide can be compared with other nitropyrazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

303066-06-0

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

N-benzyl-1-methyl-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-15-8-10(16(18)19)11(14-15)12(17)13-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,17)

InChI Key

PMZWPKTWPDQGSE-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NCC2=CC=CC=C2)[N+](=O)[O-]

solubility

35.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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